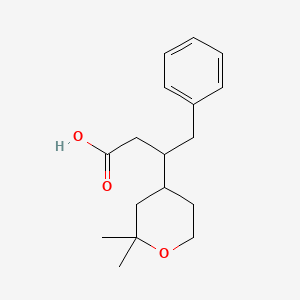

3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-4-phenyl-butyric acid

Description

3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-4-phenyl-butyric acid is a carboxylic acid derivative featuring a tetrahydro-pyran (THP) ring substituted with two methyl groups at the 2-position and a phenyl group at the 4-position of the butyric acid chain.

Properties

IUPAC Name |

3-(2,2-dimethyloxan-4-yl)-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-17(2)12-14(8-9-20-17)15(11-16(18)19)10-13-6-4-3-5-7-13/h3-7,14-15H,8-12H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPUDDGWRMLKKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)C(CC2=CC=CC=C2)CC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation and Cyclization Strategies

A prominent approach involves the construction of the 2,2-dimethyl-tetrahydro-pyran ring via Friedel-Crafts alkylation. As demonstrated in the synthesis of related pyrrole-carboxamide derivatives, chloroisoprene reacts with phenolic intermediates under basic conditions to form alkylated intermediates, which subsequently undergo cyclization in the presence of oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). For 3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-4-phenyl-butyric acid, this method could be adapted by substituting the phenolic component with a benzaldehyde derivative to introduce the phenyl group at the C-4 position.

The tetrahydro-pyran ring’s dimethyl groups are introduced through a tandem alkylation-cyclization sequence. For instance, potassium hydroxide (KOH)-mediated deprotonation of a diol precursor facilitates nucleophilic attack on methylating agents such as methyl iodide, followed by acid-catalyzed cyclization to form the 2,2-dimethyl substitution pattern.

Aldol Condensation and Lactonization

Aldol condensation between methyl 4-hydroxyphenylpyruvate and carbonyl-containing intermediates offers a pathway to the butyric acid side chain. In analogous syntheses, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) catalyzes the aldol reaction between ketones and esters, followed by lactonization to form γ-lactone intermediates. Hydrolysis of the lactone under acidic conditions yields the carboxylic acid moiety. This method is particularly advantageous for controlling stereochemistry, as demonstrated in the resolution of enantiomers via chiral column chromatography.

Catalytic Methods and Reaction Optimization

Borane-Tetrahydrofuran (BH₃-THF) Mediated Reductions

The reduction of ketone intermediates to secondary alcohols is critical for introducing hydroxyl groups prior to cyclization. BH₃-THF complex selectively reduces α,β-unsaturated ketones without affecting ester functionalities, as evidenced in the synthesis of pyrrole derivatives. For example, treatment of a diketone intermediate with BH₃-THF (1 M in tetrahydrofuran) at room temperature for 3 hours achieves quantitative conversion to the diol, which is subsequently purified via silica gel chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

While not directly cited in the provided sources, palladium-catalyzed Suzuki-Miyaura couplings could theoretically introduce the phenyl group at C-4. Aryl boronic acids reacting with brominated tetrahydro-pyran precursors in the presence of Pd(PPh₃)₄ and sodium carbonate may yield biaryl intermediates, which are then functionalized via Michael addition to form the butyric acid chain.

Purification and Isolation Techniques

Acid-Base Extraction and Solvent Partitioning

Isolation of the carboxylic acid product necessitates acid-base extraction. Following reactions, the crude mixture is partitioned between ethyl acetate and aqueous hydrochloric acid (HCl). The organic layer, containing protonated carboxylic acid, is separated, dried over sodium sulfate, and concentrated in vacuo. This method is exemplified in the purification of 5-(4-fluorophenyl)-pyrrole derivatives, where acidification to pH 2–3 precipitates the target compound.

Column Chromatography

Silica gel chromatography remains the gold standard for purifying intermediates. Hexane-ethyl acetate gradients (3:1 to 4:1 v/v) effectively resolve polar impurities, as demonstrated in the isolation of 2-[(tetrahydropyran-4-ylcarbonyl)amino]-3-oxo-butyric acid ethyl ester. For the final product, reverse-phase HPLC with C18 columns and acetonitrile-water mobile phases may enhance purity.

Structural Characterization and Analytical Data

Crystallographic Validation

X-ray diffraction of related tetrahydro-pyran derivatives confirms chair conformations with equatorial methyl groups. Such analyses are critical for verifying stereochemical outcomes in asymmetric syntheses.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-4-phenyl-butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The phenyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-4-phenyl-butyric acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a lead compound for designing new pharmaceuticals.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-4-phenyl-butyric acid exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes. Detailed studies on the compound’s binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Safety Considerations: While ethylamine analogs are classified as low-risk, the carboxylic acid group in the target compound could introduce novel toxicokinetic profiles requiring validation .

- Spectral Signatures : The absence of conjugated carbonyl groups (unlike compound 8b) suggests distinct reactivity, such as reduced susceptibility to nucleophilic attack .

Biological Activity

3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-4-phenyl-butyric acid (CAS No. 423736-95-2) is a compound with significant biological activity that has garnered attention in various scientific studies. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

- Molecular Formula : C17H24O3

- Molecular Weight : 276.37 g/mol

- Structure : The compound features a tetrahydropyran ring and a phenylbutyric acid moiety, contributing to its unique biological properties.

Biological Activity

The biological activity of this compound has been investigated in several contexts, primarily focusing on its anti-inflammatory and neuroprotective effects.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell models. For instance, studies have demonstrated that it can reduce the levels of IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating autoimmune diseases where inflammation is a key factor.

Neuroprotective Properties

In neuropharmacological studies, this compound has exhibited protective effects against neuronal damage induced by oxidative stress. In vitro experiments have shown that it can enhance cell viability in neuronal cell lines exposed to neurotoxic agents.

Case Studies

-

Study on Inflammation :

- Objective : To evaluate the anti-inflammatory effects of the compound in LPS-induced inflammation.

- Method : Macrophages were treated with varying concentrations of the compound.

- Results : Significant reduction in IL-6 and TNF-alpha levels was observed at concentrations above 10 µM.

-

Neuroprotection Study :

- Objective : To assess the neuroprotective effects on SH-SY5Y neuronal cells.

- Method : Cells were exposed to hydrogen peroxide with and without the compound.

- Results : The compound increased cell viability by approximately 30% compared to control groups.

Data Tables

Q & A

Q. What are the optimal synthetic routes for 3-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-4-phenyl-butyric acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of tetrahydropyran-containing compounds typically involves multi-step protocols, including ring-opening, hydrogenation, or cycloaddition reactions. For example, hydrogenation under controlled temperature (60–80°C) and pressure (2–4 bar H₂) minimizes side reactions while preserving functional groups like fluorophenyl or dimethyltetrahydro-pyran moieties . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products. Reaction optimization tools like Design of Experiments (DoE) can identify key parameters (e.g., catalyst loading, solvent polarity) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (400–600 MHz) resolves stereochemistry and confirms substitution patterns (e.g., dimethyl groups on the tetrahydropyran ring). For example, δ 1.2–1.5 ppm (tetrahydropyran methyl groups) and aromatic protons (δ 7.2–7.6 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect polar impurities .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 318.2) and fragmentation patterns .

Q. How can researchers assess the biological activity of this compound in vitro, and what controls are necessary?

- Methodological Answer :

- In vitro assays : Use cell lines (e.g., HEK293, HeLa) to evaluate cytotoxicity (MTT assay) or receptor binding (radioligand displacement assays). Include positive controls (e.g., known agonists/antagonists) and vehicle controls (DMSO <0.1%) .

- Molecular docking : Computational tools (AutoDock Vina) model interactions with target proteins (e.g., GPCRs), guided by crystallographic data from similar tetrahydropyran derivatives .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s stability under varying pH or temperature conditions be resolved?

- Methodological Answer :

- Controlled degradation studies : Expose the compound to pH 2–12 buffers (37°C, 24–72 hrs) and monitor degradation via UPLC-MS. Compare results with stability-indicating assays (e.g., NMR tracking of tetrahydropyran ring integrity) .

- Cross-validation : Use orthogonal methods (e.g., FT-IR for functional group stability and HPLC for purity loss quantification) to reconcile discrepancies .

Q. What advanced strategies are recommended for elucidating degradation pathways and identifying degradants?

- Methodological Answer :

- Forced degradation : Use oxidative (H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions .

- High-resolution mass spectrometry (HRMS) : Identify degradants by comparing experimental masses with predicted fragmentation pathways (e.g., cleavage of the butyric acid side chain) .

- Isotopic labeling : Synthesize deuterated analogs to trace degradation mechanisms (e.g., β-scission of the tetrahydropyran ring) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties and guide structural modifications?

- Methodological Answer :

- QSAR modeling : Use software like Schrödinger’s QikProp to predict logP, solubility, and blood-brain barrier permeability. Compare with analogs (e.g., 4-phenyltetrahydro-2H-pyran-4-carboxylic acid derivatives) .

- Molecular dynamics (MD) simulations : Simulate binding to cytochrome P450 enzymes (CYP3A4) to assess metabolic stability .

- Density Functional Theory (DFT) : Calculate electron density maps to optimize substituent effects on bioactivity .

Q. What experimental approaches validate enantiomeric purity, particularly for stereoisomers involving the tetrahydropyran ring?

- Methodological Answer :

- Chiral HPLC : Use Chiralpak IA/IC columns with n-hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with racemic mixtures .

- Circular Dichroism (CD) : Confirm absolute configuration by matching CD spectra with synthetic standards (e.g., (R)- vs. (S)-enantiomers) .

- Supercritical Fluid Chromatography (SFC) : CO₂-based mobile phases enhance resolution for polar stereoisomers .

Q. How can metabolic pathways be mapped using radiolabeled analogs, and what analytical techniques are essential?

- Methodological Answer :

- Radiolabeling : Synthesize ¹⁴C-labeled analogs at the phenyl or butyric acid moiety. Administer to hepatocyte cultures or animal models .

- Liquid Scintillation Counting (LSC) : Quantify metabolite formation in urine/plasma.

- LC-MS/MS with stable isotopes : Differentiate endogenous compounds from metabolites using ¹³C or ²H-labeled internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.